(1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate
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Overview
Description
The compound (1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of benzoates, which are esters of benzoic acid. The intricate arrangement of its atoms and functional groups makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route may include:
Formation of the Octahydro-1H-inden Core: This step involves cyclization reactions under controlled conditions.
Introduction of the Dimethylheptenyl Side Chain: This can be achieved through alkylation reactions using appropriate alkyl halides.
Esterification with Benzoic Acid: The final step involves esterification, where the benzoic acid reacts with the hydroxyl group of the intermediate compound in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
(1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate: can be compared with other benzoate esters and similar organic compounds. Some similar compounds include:
Methyl Benzoate: A simpler ester with different functional properties.
Ethyl Benzoate: Another ester with distinct chemical behavior.
Phenyl Benzoate: A compound with a phenyl group instead of the complex side chain.
The uniqueness of This compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H38O2 |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
[(1R,4S,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate |
InChI |
InChI=1S/C26H38O2/c1-18(2)19(3)13-14-20(4)22-15-16-23-24(12-9-17-26(22,23)5)28-25(27)21-10-7-6-8-11-21/h6-8,10-11,13-14,18-20,22-24H,9,12,15-17H2,1-5H3/b14-13+/t19-,20+,22+,23?,24-,26+/m0/s1 |
InChI Key |
GVUBMHPQHYDFDE-JFUNDGHSSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CCC[C@@H]2OC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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